molecular formula C20H14BrCl B13784186 ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- CAS No. 796-13-4

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL-

Cat. No.: B13784186
CAS No.: 796-13-4
M. Wt: 369.7 g/mol
InChI Key: LUFBUHNWDHJVBG-UHFFFAOYSA-N
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Description

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- typically involves the bromination of 1-(p-chlorophenyl)-2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the ethylene moiety. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form the corresponding ethylene derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

Major Products

    Substitution: Products include 1-(p-chlorophenyl)-2,2-diphenylethylene derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is 1-(p-chlorophenyl)-2,2-diphenylethylene.

    Oxidation: Products include epoxides or hydroxylated derivatives.

Scientific Research Applications

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chlorobenzene
  • 4-Bromo-1-chlorobenzene
  • 4-Bromophenyl chloride

Uniqueness

ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is unique due to the presence of both bromine and chlorine atoms on the ethylene backbone, along with two phenyl groups. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

796-13-4

Molecular Formula

C20H14BrCl

Molecular Weight

369.7 g/mol

IUPAC Name

1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene

InChI

InChI=1S/C20H14BrCl/c21-20(17-11-13-18(22)14-12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H

InChI Key

LUFBUHNWDHJVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Br)C3=CC=CC=C3

Origin of Product

United States

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